N-(4-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-12-8-6-11(7-9-12)18-15(21)10-24-16-13-4-2-3-5-14(13)19-17(22)20-16/h6-9H,2-5,10H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUODVDRMZSUOBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23N3O4S
- Molecular Weight : 389.5 g/mol
- CAS Number : 899977-30-1
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily in anticancer applications. The following subsections detail specific findings regarding its cytotoxic effects and mechanisms.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound against various cancer cell lines.
-
Cytotoxicity Against Cancer Cell Lines :
- In vitro studies have shown that this compound demonstrates potent cytotoxicity against several cancer cell lines including A549 (lung adenocarcinoma) and MCF-7 (breast carcinoma) cells.
- The half-maximal effective concentration (EC50) values indicate a strong inhibitory effect on cell proliferation. For instance, one study reported an EC50 value of 10.28 μg/mL against HepG2 liver cancer cells .
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Mechanism of Action :
- The anticancer activity is believed to be mediated through the induction of apoptosis and cell cycle arrest. Apoptosis was confirmed by the activation of caspases 3, 8, and 9 in treated cells .
- Additionally, the compound's structure suggests that modifications can enhance its efficacy. For example, the presence of electron-withdrawing groups has been associated with increased biological activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. A comparative analysis with related compounds reveals that:
- Substituents on the phenyl ring significantly affect potency.
- Compounds with halogen substitutions exhibited enhanced anticancer activity compared to their non-substituted counterparts .
Case Studies
A selection of case studies highlights the compound's effectiveness:
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds similar to N-(4-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide exhibit antibacterial activity. Studies have shown that derivatives with similar structures can effectively inhibit bacterial strains such as Escherichia coli and Staphylococcus aureus. For example, a study demonstrated that certain derivatives achieved minimum inhibitory concentrations (MICs) below 50 µg/mL against these pathogens.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. In vitro studies have shown that related compounds exhibit strong inhibitory effects on AChE with IC50 values indicating potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's.
Anticancer Activity
Compounds containing similar moieties have been investigated for their anticancer properties. Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. For instance, derivatives were tested against human breast cancer cells and showed promising results in reducing cell viability.
Case Studies
-
Acetylcholinesterase Inhibition
A synthesized series of compounds were evaluated for their ability to inhibit AChE. The most active compounds achieved IC50 values lower than 5 µM. This suggests strong potential for therapeutic applications in neurodegenerative diseases. -
Antibacterial Screening
In a focused study on synthesizing hexahydroquinazoline derivatives, several compounds demonstrated significant antibacterial activity against Salmonella typhi and Pseudomonas aeruginosa, with some achieving MICs below 50 µg/mL.
Future Research Directions
Given the promising biological activities exhibited by this compound and its derivatives:
- Further Synthesis and Optimization : Future studies should focus on optimizing the synthesis of this compound to enhance its biological activity and reduce potential toxicity.
- In Vivo Studies : Conducting in vivo studies will be crucial to understand the pharmacokinetics and pharmacodynamics of this compound in living organisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydroquinazolinone Derivatives
Key Observations :
- The butanamide chain in 3c may enhance hydrophobic interactions with MMP-9 compared to the shorter acetamide chain in the target compound.
- The 4-methoxyphenyl group (electron-donating) vs.
Thioacetamide-Triazole Derivatives
Key Observations :
- Replacement of the hexahydroquinazolinone with a triazole shifts activity toward antimicrobial targets (e.g., Escherichia coli) rather than enzyme inhibition .
- The 4-methoxyphenyl group is retained, suggesting its role in membrane penetration or target recognition across diverse biological contexts .
Chlorophenyl-Substituted Analogs
Structure-Activity Relationship (SAR) Trends
Core Heterocycle: Hexahydroquinazolinone: Critical for MMP-9 inhibition via domain-specific interactions . Triazole: Favors antimicrobial activity, likely due to DNA or membrane-targeting mechanisms .
Substituent Effects :
- 4-Methoxyphenyl : Balances solubility and binding affinity through electron donation.
- Halogenated Phenyl (e.g., 4-Fluoro, 4-Chloro) : Enhances lipophilicity and target affinity but may reduce metabolic stability .
Linker Chain :
- Acetamide vs. Butanamide : Longer chains (e.g., butanamide) improve hydrophobic interactions but may limit bioavailability .
Q & A
Basic: What synthetic routes are commonly employed to prepare N-(4-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide?
Methodological Answer:
The synthesis typically involves coupling a substituted quinazolinone core with a sulfanyl-acetamide derivative. For example, analogous sulfonamide syntheses use nucleophilic substitution between a sulfonyl chloride and an amine (e.g., 4-methoxyaniline). Reaction monitoring via TLC and purification via recrystallization (e.g., methanol) are critical steps to ensure purity . Key intermediates like the hexahydroquinazolinone scaffold may require cyclization under acidic or basic conditions, with temperature control to prevent side reactions .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound during synthesis?
Methodological Answer:
Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in coupling reactions.
- Catalysts : Use of DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to accelerate amide bond formation.
- Temperature : Controlled heating (60–80°C) improves reaction kinetics without degrading thermally sensitive intermediates.
- Purification : Gradient column chromatography with silica gel or preparative HPLC resolves structurally similar byproducts .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of the compound?
Methodological Answer:
- Spectroscopy :
- NMR : and NMR identify proton environments and carbon frameworks (e.g., methoxy, acetamide, and quinazolinone signals).
- HRMS : High-resolution mass spectrometry confirms molecular weight and fragmentation patterns.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular C–H···O and intermolecular N–H···O interactions stabilize the crystal lattice .
Advanced: How are disordered atoms or dynamic structural features handled during crystallographic refinement?
Methodological Answer:
Disordered atoms (e.g., rotating methoxy groups or flexible side chains) are modeled using split positions with occupancy factors. In SHELXL, the PART and AFIX commands constrain thermal parameters and geometry. For example, oxygen atoms in acetamide groups may exhibit two distinct positions refined with occupancy ratios (e.g., 0.52:0.48) . Hydrogen atoms are either located via difference Fourier maps or placed geometrically (riding model) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Analog synthesis : Modify substituents (e.g., methoxy → ethoxy, fluorophenyl → chlorophenyl) to probe electronic and steric effects.
- In vitro assays : Test inhibition of targets like MMP-9 using fluorogenic substrates (e.g., DQ gelatin) and measure IC values.
- Binding studies : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify interactions with protein domains (e.g., MMP-9 hemopexin domain) .
Basic: What chromatographic techniques are suitable for purity assessment and impurity profiling?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm). Mobile phases: Acetonitrile/water (0.1% TFA) gradients.
- LC-MS : Couples separation with mass confirmation to identify trace impurities (e.g., unreacted intermediates) .
Advanced: How can enantiomeric purity be resolved for chiral derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use columns with amylose- or cellulose-based stationary phases (e.g., Chiralpak IA/IB).
- Circular dichroism (CD) : Correlate elution order with optical activity.
- Crystallization : Diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid) .
Basic: What computational tools aid in predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP : Calculate via ChemAxon or ACD/Labs for lipophilicity.
- pKa : Use SPARC or MarvinSuite to estimate ionization states.
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like MMP-9 .
Advanced: How are in vivo pharmacokinetic studies designed to assess bioavailability and metabolism?
Methodological Answer:
- Animal models : Administer via oral gavage or IV (5–10 mg/kg) in rodents.
- Bioanalysis : LC-MS/MS quantifies plasma/tissue concentrations.
- Metabolite ID : High-resolution mass spectrometry (HRMS) detects phase I/II metabolites (e.g., glucuronidation, hydroxylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
